molecular formula C13H19NO B1449939 [2-(Piperidin-4-ylmethyl)phenyl]methanol CAS No. 1783870-08-5

[2-(Piperidin-4-ylmethyl)phenyl]methanol

Cat. No.: B1449939
CAS No.: 1783870-08-5
M. Wt: 205.3 g/mol
InChI Key: RKIBLNHEPZSCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Piperidin-4-ylmethyl)phenyl]methanol (CID: 84778684) is a piperidine derivative with a benzyl alcohol substituent at the 2-position of the phenyl ring. Its molecular formula is C₁₃H₁₉NO, and its structure features a piperidine ring connected to a benzyl group via a methylene bridge, with a hydroxymethyl group (-CH₂OH) on the aromatic ring. Key properties include:

  • SMILES: C1CNCCC1CC2=CC=CC=C2CO
  • InChIKey: RKIBLNHEPZSCFA-UHFFFAOYSA-N .
    The compound’s piperidin-4-ylmethyl group is a critical pharmacophore in medicinal chemistry, often linked to enhanced binding affinity and selectivity in enzyme inhibition .

Properties

IUPAC Name

[2-(piperidin-4-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-10-13-4-2-1-3-12(13)9-11-5-7-14-8-6-11/h1-4,11,14-15H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIBLNHEPZSCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection and Activation of Piperidine Alcohols Followed by Nucleophilic Substitution

A research study on piperidine derivatives describes a five-step diversity-oriented synthesis approach that can be adapted for this compound:

  • Step 1: Protect the piperidine nitrogen by Boc-protection under basic conditions to obtain a protected intermediate with a free alcohol group.
  • Step 2: Convert the free alcohol into an activated leaving group such as tosylate or mesylate by reaction with corresponding sulfonyl chlorides.
  • Step 3: Perform nucleophilic substitution with a phenol derivative in the presence of cesium carbonate to form aromatic ethers.
  • Step 4: Acidic deprotection of the Boc group to regenerate the free amine.
  • Step 5: Installation of the eastern moiety (such as the benzyl alcohol group) via reductive amination using aldehydes and reducing agents like sodium triacetoxyborohydride.

This method allows modular construction of the molecule with good control over substitution patterns and stereochemistry.

Corey-Bakshi-Shibata (CBS) Reduction and Subsequent Functionalization

In a synthetic scheme related to opioid ligands containing piperidine, a similar alcohol intermediate was prepared using the CBS oxazaborolidine reduction:

  • The S-alcohol intermediate was obtained by CBS reduction of a ketone precursor.
  • The alcohol was protected as a tetrahydropyranyl (THP) ether using 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate (PPTS).
  • Subsequent reduction with lithium aluminium hydride (LiAlH4) and treatment with triphenylphosphine, imidazole, and iodine converted the protected alcohol to an iodo compound.
  • This iodo intermediate underwent nucleophilic substitution with piperidine analogues in the presence of potassium carbonate in acetone to yield the target piperidine derivatives bearing hydroxy substituents.

This route highlights the importance of selective protection and activation steps to enable substitution on the piperidine ring.

Synthesis via N-Acetylation, Friedel-Crafts Acylation, and Grignard Addition

A patent describing the synthesis of α,α-diphenyl-4-piperidinemethanol (structurally related to the target compound) outlines the following process:

  • Step 1: N-acetylation of 4-piperidinecarboxylic acid with acetyl chloride or acetic anhydride under reflux (4-6 hours) to form N-acetyl piperidinecarboxylic acid.
  • Step 2: Conversion of N-acetyl piperidinecarboxylic acid to N-acetylpiperidineformyl chloride.
  • Step 3: Friedel-Crafts acylation of the formyl chloride intermediate with benzene to yield N-acetyl-4-benzoylpiperidine.
  • Step 4: Addition of phenylmagnesium halide (Grignard reagent) to the acylpiperidine to form N-acetyl-α,α-diphenyl-4-piperidinemethanol.
  • Step 5: Hydrolysis to remove the acetyl protecting group, yielding α,α-diphenyl-4-piperidinemethanol.

This method is notable for its use of cheap and readily available raw materials and suitability for industrial-scale synthesis, although the Grignard step requires excess phenylmagnesium halide and noble metal catalysts for deprotection, impacting cost.

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations Reference
Boc-protection, sulfonylation, nucleophilic substitution, reductive amination Boc-protection → Tosylation/Mesylation → Nucleophilic substitution with phenol → Deprotection → Reductive amination Modular, good stereochemical control, versatile Multi-step, requires careful protection/deprotection
CBS reduction, THP protection, iodination, nucleophilic substitution CBS reduction → THP protection → LiAlH4 reduction → Iodination → Substitution with piperidine High selectivity, good yields Multiple protection steps, sensitive reagents
N-acetylation, Friedel-Crafts acylation, Grignard addition, hydrolysis N-acetylation → Formyl chloride formation → Friedel-Crafts acylation → Grignard addition → Deacetylation Industrially scalable, inexpensive raw materials High reagent excess, costly catalysts

Research Findings and Considerations

  • Selectivity and Yield: Protection strategies (such as Boc and THP groups) are critical to prevent side reactions and improve yields in multi-step syntheses involving piperidine rings.
  • Reagent Choice: The use of Grignard reagents is effective for carbon-carbon bond formation but may require excess reagent and expensive catalysts, impacting cost-efficiency.
  • Industrial Viability: Methods employing simple raw materials and straightforward reaction conditions (e.g., N-acetylation and Friedel-Crafts acylation) are more amenable to scale-up.
  • Stereochemistry: Some methods allow for stereochemical control, which is important for biologically active derivatives.
  • Environmental and Safety Aspects: Use of lithium aluminium hydride and iodine requires careful handling due to their reactivity and toxicity.

Chemical Reactions Analysis

Types of Reactions

[2-(Piperidin-4-ylmethyl)phenyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Targeted Protein Degradation (TPD)

One of the most promising applications of [2-(Piperidin-4-ylmethyl)phenyl]methanol is its use as a linker component in Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules designed to recruit the body's natural protein degradation machinery to eliminate disease-causing proteins. The semi-flexible nature of this compound is being explored to enhance the formation of ternary complexes essential for effective TPD. Ongoing research aims to optimize the linker properties for improved target engagement and evaluate the in vivo stability of PROTACs incorporating this compound.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antioxidant Properties : Compounds with phenolic structures are known to scavenge free radicals, potentially reducing oxidative stress.
  • Antimicrobial Effects : Some derivatives have shown activity against bacteria and fungi, suggesting applications in treating infections.
  • Neuroprotective Effects : Given the piperidine structure, there may be interactions with neurotransmitter systems, indicating potential benefits in neurodegenerative diseases.

These properties highlight its potential therapeutic applications across different medical fields.

Synthetic Routes

The synthesis of this compound typically involves reactions between piperidine derivatives and benzyl halides under basic conditions. A common method includes using sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the benzyl halide.

Common Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : Can be reduced to modify the piperidine ring or remove the hydroxyl group.
  • Substitution : Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Mechanism of Action

The mechanism of action of [2-(Piperidin-4-ylmethyl)phenyl]methanol involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperidin-4-ylmethyl Derivatives with Fluorinated Aromatic Groups
  • [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7): Exhibits selectivity for resistant pathogens, with binding affinity data suggesting improved target engagement compared to non-fluorinated analogues .
Piperidin-4-ylmethyl-Based Enzyme Inhibitors
  • Compound 2 (IC₅₀ = 62 nM against LSD1) : The piperidin-4-ylmethyl group in this LSD1 inhibitor increases selectivity by >1,500-fold compared to analogues lacking this moiety. Docking studies suggest hydrogen bonding with Asp555 in the enzyme’s active site .
  • Compound 4 (Ki = 47.8 μM against LSD1) : Replacing the cyclopropylamine group with a pyrazine ring reduces potency, highlighting the importance of the piperidinylmethyl-benzyl alcohol combination .
Antifungal and Antitubercular Derivatives
  • 5-Piperidin-4-ylmethyl imidazo[2,1-b][1,3,4]thiadiazoles: Synthesized via Mannich reactions using formaldehyde and acetic acid in methanol. These derivatives show moderate to high activity against Mycobacterium tuberculosis (MIC: 1.6–12.5 μg/mL) .
Table 1: Key Properties of Selected Analogues
Compound Name Substituents Biological Activity (IC₅₀/Ki) Key Reference
[2-(Piperidin-4-ylmethyl)phenyl]methanol None (parent compound) N/A
Compound 7 (Fluorinated analogue) 4-Fluorobenzyl, 4-fluorophenyl Resistant pathogen inhibition
Compound 2 (LSD1 inhibitor) Piperidin-4-ylmethyl 62 nM (IC₅₀)
5-Piperidin-4-ylmethyl thiadiazole Imidazo-thiadiazole core MIC = 1.6 μg/mL (TB)

Role of Substituents in Activity

  • Fluorine/Chlorine Substituents : Enhance binding affinity via hydrophobic interactions and electronic effects. For example, 4-fluorophenyl groups in Compound 7 improve target selectivity .
  • Benzyl Alcohol vs. Pyridine/Pyrazine: The hydroxymethyl group in this compound may participate in hydrogen bonding, whereas pyridine cores (e.g., Compound 3) lack this feature, leading to reduced activity .

Biological Activity

[2-(Piperidin-4-ylmethyl)phenyl]methanol is an organic compound notable for its unique structure, which combines a phenolic group with a piperidine moiety. This compound is being investigated for its potential biological activities, particularly in the context of medicinal chemistry and drug development. Its applications range from targeted protein degradation (TPD) to potential neuroprotective effects.

Chemical Structure

The chemical formula for this compound is C13H19NO, featuring:

  • A phenolic structure that provides antioxidant properties.
  • A piperidine ring , which may interact with neurotransmitter systems, indicating potential neuroprotective benefits.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : Compounds with phenolic structures are known to scavenge free radicals, potentially reducing oxidative stress.
  • Antimicrobial Effects : Preliminary studies suggest activity against various bacteria and fungi, indicating potential applications in treating infections.
  • Neuroprotective Effects : Given the piperidine structure, there may be interactions with neurotransmitter systems, suggesting benefits in neurodegenerative diseases.

The compound's mechanism of action is still under investigation. However, its role as a linker in Proteolysis Targeting Chimeras (PROTACs) is significant. PROTACs are bifunctional molecules designed to recruit the body's natural protein degradation machinery to eliminate disease-causing proteins. The semi-flexible nature of this compound as a linker may enhance the formation of ternary complexes necessary for effective target engagement in TPD.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialExhibits activity against bacteria and fungi; potential for infection treatment
NeuroprotectivePossible interactions with neurotransmitter systems; benefits in neurodegenerative diseases

Case Study: Antimicrobial Activity

In a recent study, derivatives of piperidine compounds were synthesized and tested for antimicrobial activity. The results indicated that modifications to the phenolic structure could enhance inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 22.9 µM against various strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Neuroprotective Potential

Another study explored the neuroprotective effects of piperidine derivatives, including this compound. The research focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The findings suggested that piperidine incorporation improved brain exposure and showed antioxidant properties alongside AChE inhibition .

Q & A

Q. What are the recommended synthetic routes for [2-(Piperidin-4-ylmethyl)phenyl]methanol, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution, leveraging piperidine derivatives as intermediates. For example:

  • Step 1: React 4-piperidinemethanol with a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidinylmethyl intermediate.
  • Step 2: Introduce the phenylmethanol group via a palladium-catalyzed cross-coupling reaction.
    Optimization involves monitoring reaction parameters (temperature, solvent polarity) using HPLC or TLC. Catalytic systems like Pd(PPh₃)₄ improve yields (70–85%) .

Q. How can impurities in this compound be identified and resolved during synthesis?

Methodological Answer: Common impurities include unreacted piperidine precursors or oxidized byproducts (e.g., ketone derivatives). Techniques for resolution:

  • HPLC-MS : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) to detect impurities at ppm levels .
  • Recrystallization : Employ methanol/water mixtures (3:1 v/v) to isolate the pure compound.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Technique Purpose Conditions/Parameters Reference
¹H/¹³C NMR Confirm structureDMSO-d₆, 400 MHz; δ ~2.8 ppm (piperidine CH₂)
FT-IR Detect functional groupsPeaks at 3300 cm⁻¹ (OH), 2800 cm⁻¹ (C-H stretch)
XRD Crystallinity analysisMonoclinic system, space group P2₁/c

Q. How can researchers screen the biological activity of this compound in vitro?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against acetylcholinesterase (AChE) using Ellman’s method (IC₅₀ determination) .
  • Cell Viability Assays : Use MTT assays on HEK-293 or SH-SY5Y cells at concentrations 1–100 µM. Piperidine derivatives often show CNS activity due to blood-brain barrier permeability .

Advanced Research Questions

Q. What computational strategies are effective for predicting the nonlinear optical (NLO) properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) basis set to calculate polarizability (α) and hyperpolarizability (β). Compare with experimental UV-Vis data (λₐᵦₛ ~270 nm) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., methanol) on charge transfer using GROMACS .

Q. How can researchers investigate the compound’s stability under accelerated degradation conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks. Monitor via:
    • HPLC-PDA : Detect oxidation products (e.g., carbonyl derivatives).
    • Mass Spectrometry : Identify degradation pathways (e.g., hydrolytic cleavage of the piperidine ring) .

Q. What methodologies resolve enantiomeric forms of this compound, and how do stereoisomers affect biological activity?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate R/S isomers.
  • Pharmacological Profiling : Test isomers on GPCRs (e.g., serotonin receptors) via radioligand binding assays. Activity differences >10-fold are common in piperidine derivatives .

Q. How should contradictory data on the compound’s biological activity be reconciled across studies?

Methodological Answer: Contradictions often arise from:

  • Assay Variability : Normalize data to positive controls (e.g., donepezil for AChE inhibition).
  • Solubility Differences : Use DMSO stock solutions ≤0.1% to avoid solvent interference .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests (p<0.05) to validate reproducibility .

Q. What are the challenges in scaling up the synthesis of this compound from lab to pilot scale?

Methodological Answer: Key challenges include:

  • Exothermic Reactions : Use jacketed reactors with controlled cooling (-10°C) during amination steps.
  • Purification at Scale : Switch from column chromatography to continuous distillation (bp ~250°C at 5 mmHg) .

Q. How can the compound’s interaction with lipid bilayers be studied to assess drug delivery potential?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize liposomes on L1 sensor chips; measure binding affinity (Kᴅ).
  • Molecular Docking : Simulate insertion into DPPC bilayers using AutoDock Vina. Piperidine’s hydrophobicity enhances membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Piperidin-4-ylmethyl)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[2-(Piperidin-4-ylmethyl)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.